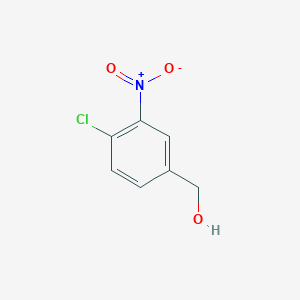
Methyl stearidonate
Overview
Description
Methyl stearidonate is a secondary metabolite that can be isolated from Padina tenuis . It can be used for the research of type 2 diabetes . It is also known as cis-6,9,12,15-Octadecatetraenoic acid methyl ester or Stearidonic acid methyl ester .
Molecular Structure Analysis
The molecular weight of Methyl stearidonate is 290.44 . Its molecular formula is C19H30O2 . The SMILES string representation of its structure is CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(OC)=O .
Chemical Reactions Analysis
While specific chemical reactions involving Methyl stearidonate are not available, esters like Methyl stearidonate can undergo reactions such as hydrolysis, transesterification, and others .
Physical And Chemical Properties Analysis
Methyl stearidonate is an oil that is colorless . It should be stored at a temperature of -20°C . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Essential Fatty Acid Research
Methyl stearidonate is an essential fatty acid in the ω-3 series . Essential fatty acids are necessary for human health, but the body can’t make them — you have to get them through food. They are crucial for brain function, and normal growth and development. They can also help prevent heart disease and stroke, regulate mood, and maintain healthy skin and hair.
Food Industry
In the food industry, Methyl stearidonate could be used to enrich products with n-3 fatty acids . These fatty acids have been associated with numerous health benefits, including reduced inflammation and lower risk of heart disease.
Cosmetics Industry
Given its potential benefits for skin and hair, Methyl stearidonate could also find applications in the cosmetics industry . It could be used in the formulation of products designed to moisturize the skin, reduce signs of aging, or improve hair health.
Mechanism of Action
Target of Action
Methyl stearidonate is a type of polyunsaturated fatty acid (PUFA) that has been shown to have specific inhibitory actions on cancer cells . .
Mode of Action
It is known that PUFAs can interact with a variety of targets within the cell, including membrane proteins, nuclear receptors, and enzymes involved in signal transduction . These interactions can lead to changes in cell signaling and gene expression, which can ultimately influence cell behavior.
Biochemical Pathways
They can modulate the activity of various enzymes and receptors, influence membrane fluidity and function, and serve as precursors for bioactive lipid mediators . These effects can have downstream impacts on a variety of cellular processes, including inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of Methyl stearidonate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a fatty acid, it is likely absorbed in the intestine and distributed throughout the body via the bloodstream. It may be metabolized in the liver and other tissues, and excreted via the kidneys and bile .
Result of Action
It has been suggested that it may have anti-cancer effects, potentially through its ability to modulate cell signaling and gene expression .
Action Environment
The action, efficacy, and stability of Methyl stearidonate can be influenced by a variety of environmental factors. For example, the presence of other fatty acids and nutrients can impact its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .
Safety and Hazards
properties
IUPAC Name |
methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKCHKCDPCDEG-GJDCDIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015995 | |
| Record name | Methyl stearidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl stearidonate | |
CAS RN |
73097-00-4 | |
| Record name | Methyl stearidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



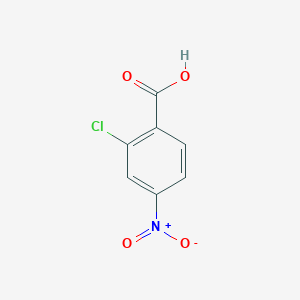
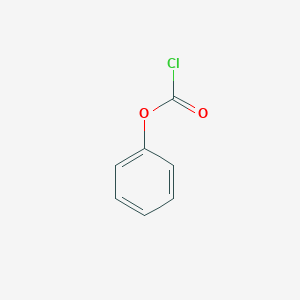
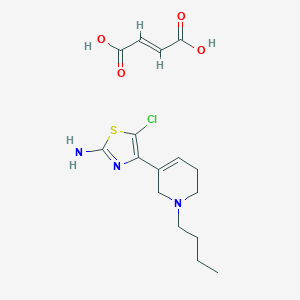
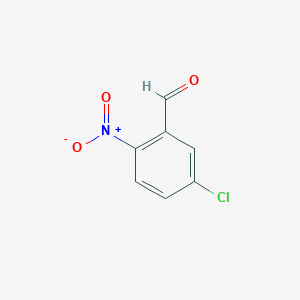
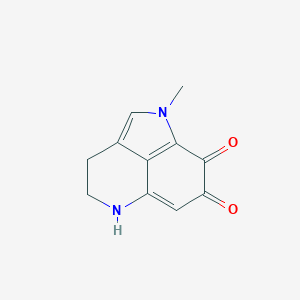

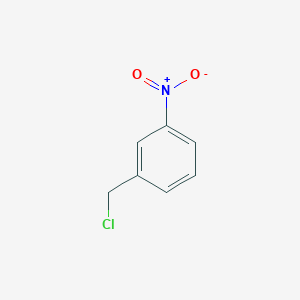
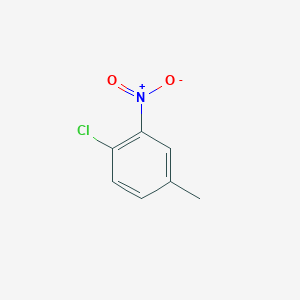
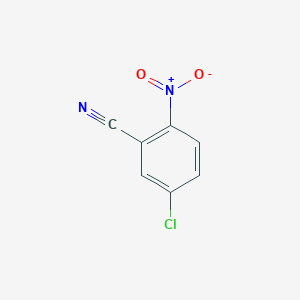
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)


![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
